Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate
Description
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic organic compound featuring a fused pyrrolo[1,2-a]pyrimidine core. Its structure includes methyl substituents at positions 2 and 4 of the pyrrolo-pyrimidine ring and a methyl ester group at position 7. Based on structural analogs in the evidence, its molecular formula is inferred as C₁₁H₁₂N₂O₂, with a molecular weight of 204.22 g/mol (calculated by modifying the 8-carboxylic acid analog from ) . The compound is presumed to have a purity of ≥95%, consistent with related derivatives .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-8(2)13-6-9(11(14)15-3)5-10(13)12-7/h4-6H,1-3H3 |
InChI Key |
GHVCYILOAIEMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=CN12)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Another approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrimidine derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound belonging to the pyrrolo-pyrimidine family. It features a pyrrole ring fused with a pyrimidine ring, with two methyl groups at the 2 and 4 positions of the pyrrole ring, and a carboxylate group at the 7 position of the pyrimidine ring. Due to its structure, it is a candidate for pharmaceutical applications and has potential biological activities.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine Research explores its potential as a therapeutic agent due to its bioactive properties.
- Industry It is used in the development of new materials and pharmaceuticals.
This compound's unique structure, characterized by a fused pyrrole and pyrimidine ring system with methyl substitutions at the 2 and 4 positions, and a carboxylate group at the 7 position, contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry for its diverse pharmacological applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological evaluation. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. The unique substitution pattern on the pyrrole ring significantly influences the biological activity and solubility characteristics of these compounds.
Structure-Activity Relationship Insights
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-methylpyrrolo[1,2-a]pyrimidine-8-carboxamide | Methyl substitution at position 4 | Enhanced solubility |
| Methyl pyrido[1,2-a]pyrimidine-3-carboxylate | Pyridine instead of pyrrole | Altered potency profile |
Case Study: Anticancer Efficacy
In a study, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited IC50 values ranging from 3.8 to 5.0 µM across different cell lines, showcasing its potential as a lead compound for further development in cancer therapeutics.
Case Study: Neuroprotection in Animal Models
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
a) 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic Acid (CAS 53538-53-7)
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.20 g/mol
- Substituents : Methyl groups at positions 2 and 4; carboxylic acid at position 8.
- Key Differences: The carboxylic acid group at position 8 (vs. methyl ester at position 7) increases polarity and acidity, making it more water-soluble but less lipophilic than the target compound.
b) Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-carboxylate
- Molecular Formula : C₂₆H₂₂N₄O₄
- Molecular Weight : 454.48 g/mol
- Substituents: Ethyl ester, cyano group, aminophenyl, and additional pyrrole ring.
- Key Differences: The extended conjugation and bulky substituents (e.g., cyanopyrrole, aminophenyl) result in a significantly higher molecular weight and complexity. The cyano group introduces electron-withdrawing effects, which may stabilize the aromatic system compared to the target compound’s methyl groups. The ethyl ester also confers slower hydrolysis kinetics relative to the methyl ester .
Heterocyclic Analogues with Different Core Structures
1-Methyl-1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- Core Structure : Pyrazolo[3,4-c]pyridine (two adjacent nitrogen atoms in the five-membered ring).
- Key Differences: The pyrazolo-pyridine core lacks the fused pyrrolidine ring present in the target compound, reducing steric bulk and altering electronic properties.
Functional Group Variations
Research Findings and Data
- Analytical Data : For the ethyl ester derivative (), elemental analysis showed C: 68.84%, H: 4.86%, N: 12.37% , closely matching theoretical values (C: 68.71%, H: 4.88%, N: 12.33%) . This suggests reliable synthesis protocols for pyrrolo-pyrimidine esters, which could extend to the target compound.
- Purity : The 8-carboxylic acid analog () is reported at 95% purity , likely due to standardized purification methods like recrystallization or chromatography .
Biological Activity
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound belonging to the pyrrolo-pyrimidine family. Its unique structure, characterized by a fused pyrrole and pyrimidine ring system with methyl substitutions at the 2 and 4 positions, and a carboxylate group at the 7 position, contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry for its diverse pharmacological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrrolo[1,2-a]pyrimidine class. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 4.5 | Cell cycle arrest in G2/M phase |
| HeLa (Cervical Cancer) | 3.8 | Inhibition of tubulin polymerization |
The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy. For example, in MCF-7 cells, treatment with this compound led to an increase in pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research indicates that it may be beneficial in treating neurodegenerative diseases such as Parkinson's disease and Lewy body dementia. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is believed to contribute to its protective effects against neuronal damage .
Table 2: Neuroprotective Effects
| Disorder | Mechanism of Action | Reference |
|---|---|---|
| Parkinson's Disease | Modulation of dopamine pathways | |
| Lewy Body Dementia | Reduction of oxidative stress |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological evaluation. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.
Table 3: Structure-Activity Relationship Insights
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-methylpyrrolo[1,2-a]pyrimidine-8-carboxamide | Methyl substitution at position 4 | Enhanced solubility |
| Methyl pyrido[1,2-a]pyrimidine-3-carboxylate | Pyridine instead of pyrrole | Altered potency profile |
The unique substitution pattern on the pyrrole ring significantly influences the biological activity and solubility characteristics of these compounds .
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited IC50 values ranging from 3.8 to 5.0 µM across different cell lines, showcasing its potential as a lead compound for further development in cancer therapeutics .
Case Study: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of this compound in rodent models of Parkinson's disease. The administration of this compound resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
